Glycidyl oleate, (R)-

CAS No.: 849589-86-2

Cat. No.: VC17052388

Molecular Formula: C21H38O3

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849589-86-2 |

|---|---|

| Molecular Formula | C21H38O3 |

| Molecular Weight | 338.5 g/mol |

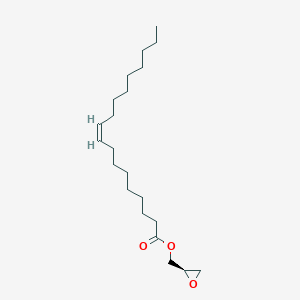

| IUPAC Name | [(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |

| Standard InChI Key | VWYIWOYBERNXLX-GDCKJWNLSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1 |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Glycidyl oleate, (R)-, is systematically named , reflecting its stereochemical precision. The molecule comprises:

-

An 18-carbon oleic acid chain () with a cis double bond at the C9 position.

-

A glycidyl group () in the (R)-configuration, forming an ester linkage at the carboxyl terminus .

The stereochemistry is critical for its interactions with biological targets, such as the edg2 lysophosphatidic acid receptor, where chirality influences agonist activity .

Table 1: Key Physicochemical Properties

Synthesis and Production

Esterification Protocol

The industrial synthesis involves esterification of oleic acid with (R)-glycidol under acidic or enzymatic catalysis. Key steps include:

-

Activation of Oleic Acid: Conversion to acyl chloride using thionyl chloride.

-

Nucleophilic Attack: (R)-Glycidol reacts with the acyl chloride, forming the ester bond.

-

Stereochemical Control: Chiral catalysts or chromatographic resolution ensure retention of the (R)-configuration .

The process achieves >95% yield when conducted at 60–80°C with toluene as a solvent.

Deuterated Analogues

Deuterated variants like glycidyl oleate-d5 () are synthesized for isotopic labeling in metabolic studies . These analogues retain the (R)-configuration but replace five hydrogens with deuterium at non-reactive positions .

Analytical Detection and Quantification

Challenges in Food Matrices

As a contaminant in edible oils, glycidyl oleate requires sensitive detection due to its low permissible limits (50–100 μg/kg) .

Table 2: Analytical Methods for Glycidyl Oleate Detection

| Method | Limit of Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|

| LC-MS/MS (Triple Quad) | 50 μg/kg | 93% | |

| Fpg-Modified Comet Assay | N/A (Qualitative) | N/A | |

| GPC-SPE Cleanup | 100 μg/kg | 68–111% |

Isotopic Dilution Techniques

To mitigate matrix effects, -labeled internal standards (e.g., -glycidyl oleate) are used for quantification . This approach reduces variability in lipid-rich matrices like palm oil .

Toxicological Profile and Genotoxicity

In Vivo DNA Damage

A landmark study by J-STAGE (2019) demonstrated that glycidyl oleate induces oxidative and alkylation DNA damage in ICR mice :

-

Dosage: 1.0–2.0 mmol/kg body weight.

-

Assays:

Metabolic Activation

Lipase-mediated hydrolysis in vivo releases glycidol, a known genotoxicant . The (R)-configuration may influence hydrolysis kinetics, though comparative studies with (S)-enantiomers remain unpublished .

Applications in Industrial and Biomedical Research

Lysophosphatidic Acid (LPA) Analogues

Glycidyl oleate, (R)-, serves as a precursor for LPA analogues targeting the edg2 receptor, implicated in cancer progression . Deuterated forms enable tracking of drug distribution via mass spectrometry .

Food Industry Contaminant

In refined oils, glycidyl oleate forms during high-temperature deodorization (200–260°C) . Mitigation strategies include:

-

Enzymatic Interesterification: Reduces free fatty acids available for esterification.

-

Adsorbent Filtration: Activated carbon removes polar glycidyl esters .

Regulatory Status and Future Directions

Current Guidelines

While no universal limits exist, the European Food Safety Authority (EFSA) classifies glycidyl esters as "potential carcinogens," urging manufacturers to minimize levels via process optimization .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume